Bis(alpha-methoxy-p-tolyl) ether

Description

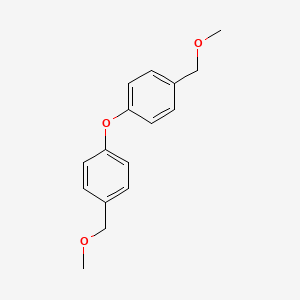

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBYLGWPWDACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179779 | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2509-26-4 | |

| Record name | 1,1′-Oxybis[4-(methoxymethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2509-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002509264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α-methoxy-p-tolyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(ALPHA-METHOXY-P-TOLYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCF4ZXZ9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-methoxybenzyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis pathways for bis(4-methoxybenzyl) ether, a molecule of interest in various research and development sectors. The document details two primary synthetic routes: the acid-catalyzed self-condensation of 4-methoxybenzyl alcohol and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

Bis(4-methoxybenzyl) ether, sometimes referred to as bis(alpha-methoxy-p-tolyl) ether, is an organic compound with applications in diverse fields, including polymer chemistry and as an intermediate in the synthesis of complex molecules. This guide focuses on the practical aspects of its synthesis, providing a comparative overview of the most viable methods for its preparation in a laboratory setting.

Pathway 1: Acid-Catalyzed Self-Condensation of 4-Methoxybenzyl Alcohol

This pathway involves the direct dimerization of 4-methoxybenzyl alcohol in the presence of an acid catalyst to yield the corresponding ether. This method is often favored for its atom economy and straightforward procedure.

Experimental Protocol

A detailed experimental procedure for the synthesis of bis(4-methoxybenzyl) ether via an acid-catalyzed self-condensation reaction has been reported.[1][2]

Materials:

-

4-methoxybenzyl alcohol

-

Platinum on carbon (Pt/C, 5 wt%)

-

Hexane

-

Florisil

Procedure:

-

A mixture of 4-methoxybenzyl alcohol (6.0 g, 43.4 mmol) and 5 wt% Platinum on carbon (50 mg, 0.012 mmol Pt, 0.03 mol%) is heated to 135°C.[1][2]

-

The reaction is maintained at this temperature for 15 hours.[1][2]

-

After cooling, the mixture is filtered through a short column of Florisil using hexane as the eluent.[1][2]

-

The solvent is evaporated from the filtrate to yield bis(4-methoxybenzyl) ether.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-methoxybenzyl alcohol (6.0 g) | [1][2] |

| Catalyst | 5 wt% Platinum on Carbon (50 mg) | [1][2] |

| Temperature | 135°C | [1][2] |

| Reaction Time | 15 hours | [1][2] |

| Product Yield | 5.3 g (95%) | [1][2] |

| Product Appearance | Slowly crystallizing, colorless oil | [1][2] |

| Melting Point | 37°C | [1][2] |

Characterization Data

-

IR (neat) ν (cm⁻¹): 2922, 1611, 1512, 1478, 1451, 1247, 1179, 1048, 922, 826.[1][2]

-

¹H NMR (270 MHz, CDCl₃) δ (ppm): 3.80 (6H, s, 2 OCH₃), 4.45 (4H, s, 2 OCH₂), 6.88 (4H, d, J = 8.9 Hz), 7.28 (4H, d, J = 8.9 Hz).[1][2]

-

¹³C NMR (67.8 MHz, CDCl₃) δ (ppm): 55.3 (2C), 71.5 (2C), 113.8 (4C), 129.4 (4C), 130.5 (2C), 159.2 (2C).[1][2]

-

MS (EI, 70 eV) m/z (%): 258 (M⁺, 29), 150 (17), 121 (100).[1][2]

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing bis(4-methoxybenzyl) ether, this pathway involves two main steps: the preparation of a 4-methoxybenzyl halide and its subsequent reaction with a 4-methoxybenzyl alkoxide.

Step 2a: Synthesis of 4-Methoxybenzyl Chloride (Precursor)

Experimental Protocol:

Materials:

-

4-methoxybenzyl alcohol

-

Thionyl chloride

-

Dry chloroform

Procedure:

-

To a solution of 4-methoxybenzyl alcohol (138.0 g) in dry chloroform (500 ml), add thionyl chloride (119 g) dropwise.

-

Stir the mixture and heat under reflux for 2 hours.

-

Concentrate the reaction mixture on a steam bath.

-

Fractionally distill the residue to obtain 4-methoxybenzyl chloride.

Step 2b: Williamson Ether Synthesis

Experimental Protocol:

Materials:

-

4-methoxybenzyl alcohol

-

Sodium hydride (NaH)

-

4-methoxybenzyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzyl alcohol in anhydrous DMF or THF.

-

Cool the solution in an ice bath and slowly add one equivalent of sodium hydride.

-

Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium 4-methoxybenzyl alkoxide.

-

To the freshly prepared alkoxide solution, add one equivalent of 4-methoxybenzyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield bis(4-methoxybenzyl) ether.

Quantitative Data (Hypothetical)

While a specific literature yield for this exact reaction was not found, Williamson ether syntheses typically proceed with good to excellent yields, often in the range of 70-95%, depending on the specific substrates and reaction conditions.

| Parameter | Expected Value/Conditions |

| Starting Materials | 4-methoxybenzyl alcohol, Sodium Hydride, 4-methoxybenzyl chloride |

| Solvent | Anhydrous DMF or THF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Typically several hours |

| Expected Yield | 70-95% |

Visualizing the Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of each pathway.

Caption: Acid-Catalyzed Dimerization of 4-Methoxybenzyl Alcohol.

Caption: Williamson Ether Synthesis of Bis(4-methoxybenzyl) Ether.

Conclusion

This guide has detailed two effective and reliable methods for the synthesis of bis(4-methoxybenzyl) ether. The acid-catalyzed self-condensation of 4-methoxybenzyl alcohol offers a high-yielding, one-step process. The Williamson ether synthesis provides a classic and robust alternative, which may be advantageous depending on the availability of starting materials and the desired scale of the reaction. The provided experimental protocols and data serve as a valuable resource for researchers planning the synthesis of this compound.

References

"Bis(alpha-methoxy-p-tolyl) ether" chemical properties and structure elucidation

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether compound.[1][2] It serves as a versatile building block in various chemical syntheses. The physical state of the compound has been reported as both a white to off-white crystalline solid[1] and a colorless to pale yellow liquid. This variation may be attributable to differences in purity or ambient temperature. The compound exhibits moderate solubility in organic solvents.[2]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2509-26-4 | [2] |

| Molecular Formula | C₁₆H₁₈O₃ | [1][2] |

| Molecular Weight | 258.31 g/mol | [1] |

| Density | 1.083 - 1.1015 g/cm³ | [2] |

| Boiling Point | 158-161 °C at 2 Torr | [2] |

| Flash Point | 113 °C | [2] |

| Refractive Index | 1.544 | [2] |

| Purity | Typically >98% (by HPLC) | [1] |

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted phenyl rings would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The methylene protons (-CH₂-) adjacent to the ether oxygen and the methoxy group would likely resonate as a singlet in the aliphatic region. The methyl protons (-OCH₃) of the methoxy groups would also produce a sharp singlet.[1]

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with distinct chemical shifts for the carbons bonded to the ether oxygen, the methoxymethyl group, and the unsubstituted carbons. The methylene carbon and the methoxy carbon would also have characteristic signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a strong C-O stretching band for the aryl ether linkage. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching. Other expected absorptions would include C-H stretching from the aromatic rings and the methyl/methylene groups, and C=C stretching from the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 258.31 g/mol . Fragmentation would likely involve cleavage of the ether bond and the methoxymethyl groups.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

One plausible pathway is the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide. In this approach, the phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of the halide, displacing the halide and forming the ether bond.[1] Another approach involves the etherification of 4,4'-dihydroxydiphenyl ether.

Below is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

Representative Experimental Protocol: Williamson Ether Synthesis

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-(methoxymethyl)phenol

-

4-(methoxymethyl)benzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methoxymethyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Addition of Alkyl Halide: Stir the mixture at room temperature and add 4-(methoxymethyl)benzyl chloride (1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow and Mechanism Diagrams

Caption: Logical workflow for the synthesis of this compound.

Caption: The SN2 mechanism of the Williamson ether synthesis.

Applications

This compound is a valuable intermediate in several fields:

-

Polymer Chemistry: It is used as a monomer or intermediate for synthesizing high-performance polymers such as polyaryl ether ketones (PAEKs) and thermosetting resins. These materials are noted for their exceptional mechanical strength and chemical resistance, making them suitable for aerospace and electronic applications.[1]

-

Liquid Crystals: Its molecular structure makes it a key intermediate in the synthesis of advanced liquid crystalline materials for display technologies.[1]

-

Pharmaceutical Research: It serves as a precursor for drug candidates that target neurological disorders.[1]

References

Spectroscopic Data and Analysis of Bis(alpha-methoxy-p-tolyl) ether: A Technical Guide

Introduction

Bis(alpha-methoxy-p-tolyl) ether, with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol , is an aromatic ether compound.[1] Its structure, featuring a diphenyl ether backbone with methoxymethyl substituents at the para positions, lends it unique reactivity and thermal stability, making it a person of interest in polymer chemistry and materials science.[1] This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.28 | d (doublet) | 4H | Aromatic Protons (Ha) |

| ~ 6.95 | d (doublet) | 4H | Aromatic Protons (Hb) |

| ~ 4.55 | s (singlet) | 4H | Benzylic Protons (-CH₂-) |

| ~ 3.35 | s (singlet) | 6H | Methoxy Protons (-OCH₃) |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | Aromatic C (quaternary, C-O) |

| ~ 131.0 | Aromatic C (quaternary, C-CH₂) |

| ~ 129.5 | Aromatic CH |

| ~ 119.0 | Aromatic CH |

| ~ 74.0 | Benzylic Carbon (-CH₂-) |

| ~ 58.0 | Methoxy Carbon (-OCH₃) |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H Stretch |

| 2930 - 2820 | Medium | Aliphatic C-H Stretch |

| ~ 1600, ~1500 | Strong | Aromatic C=C Stretch |

| ~ 1240 | Strong | Asymmetric Ar-O-C Stretch |

| ~ 1040 | Strong | Symmetric C-O-C Stretch |

| ~ 830 | Strong | p-Substituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 258 | Moderate | [M]⁺ (Molecular Ion) |

| 213 | High | [M - CH₂OCH₃]⁺ |

| 121 | High | [C₈H₉O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 45 | Moderate | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used to acquire the spectra.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like dichloromethane, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of molecule. The spectrometer is coupled to a gas chromatograph (GC) for sample introduction and separation from any impurities.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.

Caption: Logical workflow of spectroscopic data analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, experimental acquisition and analysis of these spectra are essential.

References

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Bis(alpha-methoxy-p-tolyl) ether. The information is intended to support research and development activities in polymer chemistry, materials science, and drug discovery.

Core Compound Data

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an organic compound with significant potential in various scientific applications.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H18O3 | [2][3][4] |

| Molecular Weight | 258.31 g/mol | [3][4] |

| CAS Number | 2509-26-4 | [2][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Density | 1.083 g/cm³ (calculated) | [3] |

Synthesis Methodologies

Williamson Ether Synthesis

This classic method for ether formation involves the reaction of a phenoxide with an alkyl halide.[6][7] For the synthesis of this compound, a potential pathway involves the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide.[3]

General Experimental Protocol:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 4-(methoxymethyl)phenol in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[8] Add a slight molar excess of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).[7][9] Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if NaH is used.

-

Addition of Alkyl Halide: To the resulting phenoxide solution, add an equimolar amount of 4-(methoxymethyl)benzyl halide (e.g., bromide or chloride) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress using thin-layer chromatography (TLC).[8] The reaction is typically complete within 1 to 8 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]

Logical Workflow for Williamson Ether Synthesis:

Caption: A logical workflow for the Williamson ether synthesis of this compound.

Acid-Catalyzed Self-Condensation

An alternative synthetic route is the acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol.[3] This reaction proceeds through the formation of a stabilized benzylic carbocation intermediate.[3]

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve α-methoxy-p-tolyl methanol in a suitable non-polar solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).[10]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the organic layer, wash with water and brine, and dry over an anhydrous salt.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Signaling Pathway for Acid-Catalyzed Self-Condensation:

Caption: The proposed reaction pathway for the acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general protocol for related aromatic ethers can be adapted.

General HPLC Method Parameters:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary for samples with multiple components. Phenyl stationary phases can also be considered for enhanced separation of aromatic compounds.[11] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm or 280 nm). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the two para-substituted phenyl rings. These would likely appear as a set of doublets.

-

Methoxymethyl Protons (-CH₂-O): A singlet in the region of δ 4.0-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.0-3.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methoxymethyl Carbon (-CH₂-O): A signal in the aliphatic region.

-

Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

Applications

This compound serves as a valuable building block in several areas of chemical research and development:

-

Polymer Chemistry: It is utilized as a monomer or an intermediate in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs).[5] These polymers are known for their exceptional thermal stability and mechanical strength.

-

Drug Development: The compound can act as a precursor in the synthesis of pharmaceutical drug candidates.[3]

This technical guide provides a foundational understanding of this compound. Researchers are encouraged to consult the cited literature and adapt the generalized protocols to their specific experimental conditions.

References

- 1. sci-toys.com [sci-toys.com]

- 2. This compound | C16H18O3 | CID 75635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2509-26-4|High Purity [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS # 2509-26-4, 4,4'-Bis(methoxymethyl)diphenyl ether, this compound - chemBlink [chemblink.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. jk-sci.com [jk-sci.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. scialert.net [scialert.net]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Solubility and Stability of Bis(alpha-methoxy-p-tolyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(alpha-methoxy-p-tolyl) ether (CAS No. 2509-26-4) is an aromatic compound with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol .[1][2] Its structure, 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, features a central diphenyl ether core with methoxymethyl groups at the para positions of each benzene ring.[1][3][4] This compound is typically a white to off-white crystalline solid.[1] The presence of both polar ether groups and nonpolar aromatic rings gives it a distinct profile regarding its solubility and chemical stability.

Understanding these properties is critical for its application as a building block in the synthesis of high-performance polymers, such as polyaryl ether ketones (PAEKs), and as an intermediate in pharmaceutical research.[1] This guide provides a comprehensive overview of its expected solubility in common laboratory solvents and its chemical stability under various conditions, supported by detailed experimental protocols for empirical validation.

Chemical Structure and Properties

-

IUPAC Name: 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene[3]

-

Synonyms: this compound, 4,4'-Bis(Methoxymethyl)Diphenyl Ether[5][6][7]

-

Appearance: White to off-white crystalline solid[1] or colorless to pale yellow liquid[5]

The molecule's structure is characterized by two key ether linkages: a diaryl ether bond which is generally stable, and two benzylic ether groups (-CH₂-O-CH₃). These benzylic ether functionalities are structurally analogous to acetals, which are known to be susceptible to hydrolysis under acidic conditions.[8][9]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be predicted based on its structure and general principles. The molecule possesses both hydrophobic (aromatic rings) and hydrophilic (ether oxygens) characteristics, suggesting moderate solubility in a range of organic solvents.[5] The ether oxygens can act as hydrogen bond acceptors, promoting interaction with polar solvents.[10]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large nonpolar surface area of the two phenyl rings dominates, limiting solubility in highly polar, hydrogen-bond-donating solvents like water. Solubility is expected to be slightly better in alcohols compared to water. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the competing strong hydrogen-bonding network of protic solvents. THF, being an ether, is expected to be an excellent solvent. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The aromatic rings and the overall large size of the molecule align well with the "like dissolves like" principle for nonpolar solvents. Diethyl ether is expected to be a very good solvent. |

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its ether linkages. The diaryl ether bond is chemically robust. However, the benzylic ether (acetal-like) groups are susceptible to cleavage under acidic conditions.[11][12][13] Acetals are generally stable under neutral and basic conditions but readily hydrolyze in the presence of acid.[8][14][15]

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Stress Agent | Predicted Stability | Degradation Pathway |

| Acidic | Dilute HCl, H₂SO₄ | Low | Prone to rapid acid-catalyzed hydrolysis of the benzylic ether linkages to form 4-(hydroxymethyl)phenol and formaldehyde/methanol equivalents.[8][11][16] |

| Basic | Dilute NaOH, KOH | High | Ethers and acetals are generally stable to bases, as the alkoxide is a poor leaving group. No significant degradation is expected.[9][15] |

| Oxidative | H₂O₂ | Moderate | The benzylic positions could be susceptible to oxidation, but the molecule is expected to be relatively stable against mild oxidizing agents. |

| Thermal | Elevated Temperature | High | The aromatic ether structure suggests good thermal stability, as supported by its use in high-performance polymer synthesis.[1] |

| Photolytic | UV/Visible Light | Moderate to High | Aromatic compounds can be susceptible to photolytic degradation. Testing is required to confirm, but significant instability is not inherently expected. |

Visualization of Degradation Pathway and Experimental Workflow

Acid-Catalyzed Hydrolysis Pathway

The primary degradation pathway under acidic conditions is the hydrolysis of the benzylic ether (acetal) functionality.

Caption: Acid-catalyzed hydrolysis of the benzylic ether.

Experimental Workflow for Assessment

The following diagram outlines a logical workflow for the systematic evaluation of the compound's solubility and stability.

Caption: Workflow for solubility and stability testing.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[17]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, THF, toluene). The excess solid ensures that saturation is reached.[18]

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[18][19]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully remove an aliquot of the supernatant. To remove any remaining microscopic solid particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed.

-

Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS, against a standard calibration curve.[19][20]

-

Calculation: The determined concentration represents the saturation solubility of the compound in that specific solvent at the tested temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[21][22][23] The goal is typically to achieve 5-20% degradation of the active substance.[24][25]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M to 1.0 M HCl) and incubate at a controlled temperature (e.g., 60 °C).[24][25] Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M to 1.0 M NaOH) and incubate under the same temperature and time conditions as the acid hydrolysis.[24][25] Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and store it at room temperature, protected from light.[25] Monitor over time.

-

Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a stability chamber.[24]

-

Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[24] A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Conclusion

This compound is a compound with moderate solubility in common organic solvents and is largely insoluble in water. Its chemical stability is highly dependent on pH. While stable under neutral and basic conditions, it is expected to undergo rapid acid-catalyzed hydrolysis at its benzylic ether linkages. It exhibits good thermal stability. For any application in drug development or materials science, it is imperative to empirically validate these predicted characteristics using the standardized protocols outlined in this guide. This will ensure the development of robust formulations and reliable manufacturing processes.

References

- 1. This compound|CAS 2509-26-4|High Purity [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C16H18O3 | CID 75635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sci-toys.com [sci-toys.com]

- 5. CAS 2509-26-4: this compound [cymitquimica.com]

- 6. CAS # 2509-26-4, 4,4'-Bis(methoxymethyl)diphenyl ether, this compound - chemBlink [chemblink.com]

- 7. This compound [2509-26-4], Information for this compound [2509-26-4], Suppliers of this compound [2509-26-4] [chemnet.com]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. enamine.net [enamine.net]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. biopharminternational.com [biopharminternational.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. ijrpp.com [ijrpp.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. pharmadekho.com [pharmadekho.com]

An In-depth Technical Guide to the Applications of Bis(alpha-methoxy-p-tolyl) ether in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the role of Bis(alpha-methoxy-p-tolyl) ether, also known as 4,4'-Bis(methoxymethyl)diphenyl ether, as a versatile monomer in the synthesis of high-performance polymers. It details its application in producing materials with exceptional thermal stability, mechanical strength, and chemical resistance, which are critical for advanced industries such as aerospace, electronics, and specialty coatings.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C16H18O3.[1] Its molecular structure, featuring a diphenyl ether backbone with methoxymethyl groups at the para positions, imparts unique reactivity and high thermal stability.[1] This compound is a key building block in polymer chemistry, primarily utilized as a monomer or an intermediate in the synthesis of high-performance polymers like polyaryl ether ketones (PAEKs) and thermosetting resins.[1][2] The rigid diphenyl ether core contributes to dimensional stability, while the reactive methoxymethyl groups enable cross-linking and further chemical modifications.[2]

Applications in Polymer Synthesis

The primary applications of this compound in polymer chemistry are centered around its use in the following areas:

-

High-Performance Thermoplastics: It serves as a monomer in the synthesis of polyaryl ether ketones (PAEKs) and related polymers. These materials are renowned for their outstanding mechanical strength, thermal resistance, and chemical inertness, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[2]

-

Thermosetting Resins: The methoxymethyl groups in this compound act as reactive sites, making it a valuable component in the production of thermosetting resins. When reacted with hardeners such as phenols or amines, it forms a densely cross-linked network upon curing. This property is leveraged in the formulation of advanced coatings, adhesives, and composite materials that require superior environmental stability and strong adhesion.[2]

-

Photosensitive Resin Compositions: this compound is also utilized in the formulation of photosensitive resins, where it can act as a crosslinking agent. These resins are crucial in the microelectronics industry for applications such as photoresists.

Synthesis and Polymerization Mechanisms

While detailed quantitative data on the polymerization of this compound is limited in publicly available literature, patent information provides insight into a key synthetic pathway for its use in polycondensation reactions.

Polycondensation for Photosensitive Resins

A notable application of this compound is in the formation of a polycondensation product with a diazonium salt, which is used in photosensitive layers for printing plates. The reaction involves the condensation of 3-methoxy-diphenylamine-4-diazoniumsulfat with 4,4'-bis-methoxymethyl-diphenyl ether in a phosphoric acid medium.

Experimental Protocol:

The following experimental protocol is based on a patented procedure for the preparation of a mixed condensate:

Materials:

-

3-methoxy-diphenylamine-4-diazoniumsulfat: 32.3 parts by weight

-

86% Phosphoric acid: 170.0 parts by weight

-

4,4'-bis-methoxymethyl-diphenyl ether (98-99% purity): 25.8 parts by weight

Procedure:

-

The reactants are combined in the specified proportions in a suitable reaction vessel.

-

The condensation reaction is carried out for 4.5 hours at a temperature of 40°C.

-

The resulting condensation product is then isolated.

This process yields a polymer with a homologous structure suitable for photosensitive applications.

Logical Workflow for Polymer Synthesis

The synthesis of a photosensitive polycondensation product using this compound can be visualized as a straightforward workflow.

Polymer Properties and Characterization

Detailed quantitative data on the molecular weight, polydispersity, thermal, and mechanical properties of polymers synthesized from this compound are not extensively reported in the available academic literature. However, based on the structure of the monomer and the nature of the resulting polymers, the following properties can be anticipated:

-

Thermal Stability: The presence of aromatic rings and ether linkages in the polymer backbone is expected to confer high thermal stability, making these materials suitable for high-temperature applications.

-

Mechanical Strength: Polymers such as PAEKs, which can be synthesized using this monomer, are known for their exceptional mechanical properties, including high tensile strength and modulus.

-

Chemical Resistance: The stable aromatic and ether functionalities generally result in polymers with good resistance to a wide range of chemicals.

Reaction Mechanism Visualization

The polycondensation reaction of this compound with a diazonium salt is a complex process. A simplified representation of the key steps is illustrated below.

Conclusion

This compound is a valuable monomer in the field of polymer chemistry, enabling the synthesis of high-performance materials with desirable thermal, mechanical, and chemical properties. Its utility in producing advanced thermoplastics, thermosetting resins, and photosensitive materials underscores its importance in various industrial applications. While detailed characterization data for polymers derived from this specific monomer is not widely available, the existing patent literature provides a foundation for its use in specialized polymer synthesis. Further research into the polymerization kinetics and detailed characterization of the resulting polymers would be beneficial for expanding its applications.

References

The Potential of Bis(alpha-methoxy-p-tolyl) Ether in High-Performance Polymer Synthesis: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

The quest for advanced materials with superior thermal, mechanical, and chemical properties is a perpetual endeavor in materials science. High-performance polymers are at the forefront of this pursuit, finding critical applications in aerospace, electronics, and biomedical fields. A key to unlocking novel polymer capabilities lies in the design and synthesis of innovative monomers. This technical guide delves into the role of Bis(alpha-methoxy-p-tolyl) ether as a promising monomer for the creation of high-performance polymers, with a particular focus on poly(p-phenylene vinylene) (PPV) and its derivatives.

Monomer Profile: this compound

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether with the chemical formula C16H18O3.[1][2] Its molecular structure, featuring a diphenyl ether core with methoxymethyl groups at the para positions, imparts a unique combination of rigidity and flexibility, making it an excellent candidate for polymerization into materials with desirable characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C16H18O3 | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Calculated Density | 1.083 g/cm³ | [3] |

| Boiling Point | 158-161°C at 2 Torr | [1] |

| Purity (Typical) | >98% (by HPLC) | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][3] |

Synthesis of High-Performance Polymers

This compound serves as a versatile building block for various high-performance polymers. Its primary application lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through the Gilch polymerization route. The resulting polymers are noted for their exceptional mechanical strength and chemical resistance, making them suitable for demanding applications in aerospace and electronics.[3] The ether linkage within the monomer structure can also enhance the solubility and processability of the final polymer.

Poly(4,4'-oxydiphenylene vinylene): A Case Study

| Polymer Property | Typical Value Range for PPV Derivatives |

| Molecular Weight (Mn) | 10,000 - 150,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 4.0 |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Thermal Decomposition Temperature (Td) | > 400 °C (in N2) |

| Tensile Strength | 50 - 150 MPa |

| Young's Modulus | 2 - 5 GPa |

Note: The data in this table is representative of high-molecular-weight PPV derivatives and serves as an estimate for polymers derived from this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of diaryl ethers is the Williamson ether synthesis. While a specific detailed protocol for this compound is not widely published, the following general procedure can be adapted.

Materials:

-

4-(methoxymethyl)phenol

-

4-(methoxymethyl)benzyl halide (e.g., bromide or chloride)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methoxymethyl)phenol and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 4-(methoxymethyl)benzyl halide in the same solvent to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield pure this compound.

Polymerization via the Gilch Route

The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives from bis(halomethyl)benzene monomers. The following protocol is adapted from the procedure for the polymerization of 4,4'-Oxybis((bromomethyl)benzene) and is expected to be effective for this compound (after conversion to its bis(halomethyl) derivative) or a similar reactive monomer.

Materials:

-

Bis(alpha-halomethyl-p-tolyl) ether (monomer)

-

Potassium tert-butoxide (base)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Under an inert atmosphere, dissolve the bis(halomethyl) monomer in anhydrous THF in a Schlenk flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring over a period of 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The solution will typically become viscous and may change color.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

-

Collect the polymer precipitate by filtration.

-

Purify the polymer by redissolving it in a suitable solvent (e.g., chloroform, toluene) and reprecipitating it into methanol. Repeat this process 2-3 times.

-

Wash the final polymer with methanol and dry it under vacuum at a moderately elevated temperature (e.g., 60-80°C) to a constant weight.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Williamson Ether Synthesis for this compound.

Caption: Mechanism of Gilch Polymerization.

Caption: Experimental Workflow for Gilch Polymerization.

Conclusion

This compound demonstrates significant potential as a monomer for the synthesis of high-performance polymers. Its inherent structural features suggest that polymers derived from it, particularly through the Gilch polymerization route to form PPV derivatives, will exhibit excellent thermal stability, mechanical strength, and chemical resistance. While further research is needed to fully characterize the specific properties of polymers derived directly from this monomer, the established knowledge of analogous polymer systems provides a strong foundation for its application in advanced materials development. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive starting point for researchers and professionals in the field to explore the promising capabilities of this compound.

References

Introduction: The Significance of the Diphenyl Ether Core in Liquid Crystal Design

An In-depth Technical Guide on the Role of Diphenyl Ether Derivatives in Liquid Crystal Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Calamitic (rod-like) liquid crystals are a cornerstone of display technology and other advanced materials. Their functionality is intrinsically linked to their molecular architecture, which typically consists of a rigid core, flexible terminal chains, and linking groups. The diphenyl ether moiety is a valuable component in the design of such mesogens. The ether linkage introduces a "kink" in the molecular structure, which can influence the melting point and the breadth of the liquid crystalline phase. Furthermore, the oxygen atom in the ether linkage can affect the molecule's polarity and polarizability, which are crucial factors in determining the dielectric anisotropy of the resulting liquid crystal material – a key parameter for display applications.

"Bis(alpha-methoxy-p-tolyl) ether" represents a derivative of the diphenyl ether core. While specific data on its direct use is scarce, its structural components—the diphenyl ether core and the terminal methoxy-p-tolyl groups—suggest its potential as a precursor or building block for more complex liquid crystalline structures. The methoxy groups can be precursors to hydroxyl groups, which can then be alkylated to introduce the flexible terminal chains necessary for inducing liquid crystallinity.

Synthetic Pathways to Diphenyl Ether-Based Liquid Crystals

The most common and versatile method for synthesizing unsymmetrical ethers, including those used in liquid crystal synthesis, is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

A plausible synthetic route to creating a calamitic liquid crystal from a derivative of "this compound" would first involve the demethylation of the methoxy groups to yield the corresponding bisphenol, 4,4'-dihydroxydiphenyl ether. This bisphenol can then be alkylated via the Williamson ether synthesis to introduce terminal alkyl or alkoxy chains, which are essential for the formation of liquid crystalline phases.

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of a 4,4'-dialkoxydiphenyl ether-based liquid crystal.

Caption: Logical workflow for the synthesis of a diphenyl ether-based liquid crystal.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4,4'-dialkoxydiphenyl ether liquid crystal, based on established methodologies for analogous compounds.

Materials and Methods

-

Materials: 4,4'-dihydroxydiphenyl ether, potassium carbonate, appropriate alkyl bromide (e.g., 1-bromooctane), N,N-dimethylformamide (DMF), dichloromethane, ethanol, hexane.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, column chromatography setup, melting point apparatus, polarized light microscope with a hot stage, differential scanning calorimeter (DSC).

Synthesis Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-dihydroxydiphenyl ether (1 equivalent) in DMF.

-

Base Addition: Add potassium carbonate (2.5 equivalents) to the solution.

-

Alkylation: Add the desired alkyl bromide (2.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to 80-90 °C and reflux for 24 hours with constant stirring.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Extraction: Filter the precipitate and dissolve it in dichloromethane. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final 4,4'-dialkoxydiphenyl ether.

Characterization Protocol

-

Structural Confirmation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Purity Analysis: Assess the purity of the compound using elemental analysis or high-performance liquid chromatography (HPLC).

-

Thermal Analysis: Determine the phase transition temperatures and associated enthalpy changes using differential scanning calorimetry (DSC).

-

Mesophase Identification: Observe the optical textures of the liquid crystalline phases using a polarized light microscope (PLM) equipped with a hot stage.

Signaling Pathway: Williamson Ether Synthesis Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

Caption: Mechanism of the Williamson ether synthesis.

Quantitative Data

The following table presents representative quantitative data for a homologous series of 4,4'-dialkoxydiphenyl ethers. This data is based on known liquid crystalline compounds with a similar core structure. The phase transition temperatures are crucial for defining the operational range of a liquid crystal material.

| n (Number of Carbon atoms in Alkyl Chain) | Crystal to Smectic C (°C) | Smectic C to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |

| 6 | 98 | 105 | - | 112 |

| 7 | 95 | 110 | 115 | 118 |

| 8 | 92 | 114 | 120 | 121 |

| 9 | 90 | 116 | 123 | 124 |

| 10 | 88 | 118 | 125 | 125.5 |

Note: The data presented in this table is illustrative and based on analogous compounds. Actual transition temperatures would need to be determined experimentally for any newly synthesized material.

Conclusion

While "this compound" itself is not a well-documented mesogen, its diphenyl ether core is a key structural motif in many calamitic liquid crystals. By understanding the synthetic methodologies, such as the Williamson ether synthesis, and the structure-property relationships of analogous diphenyl ether derivatives, researchers can leverage this and similar compounds as valuable precursors in the design and synthesis of novel liquid crystal materials. The ability to systematically modify the terminal chains allows for the fine-tuning of the mesophase behavior and physical properties, which is essential for the development of materials for advanced applications in displays, sensors, and other optoelectronic devices.

The Strategic Role of Bis(alpha-methoxy-p-tolyl) Ether in Modern Pharmaceutical Research: A Technical Guide

Introduction: In the landscape of contemporary drug discovery and development, the identification and utilization of versatile precursor molecules are paramount to the efficient synthesis of novel therapeutic agents. Among these, bis(alpha-methoxy-p-tolyl) ether, also known by its systematic name 1,1'-oxybis[4-(methoxymethyl)benzene], has emerged as a significant building block, particularly in the pursuit of therapies for complex neurological disorders. This technical guide provides an in-depth exploration of this compound as a precursor in pharmaceutical research, detailing its synthesis, chemical properties, and its application in the generation of bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental protocols and quantitative data.

Core Compound Properties

This compound is a diaryl ether characterized by the presence of two p-tolyl groups linked by an ether oxygen, with each aromatic ring bearing an alpha-methoxy substituent. Its chemical and physical properties make it a stable and reactive intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 2509-26-4 | [1][2] |

| Molecular Formula | C₁₆H₁₈O₃ | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically >98% (by HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The Williamson ether synthesis and acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol are two common approaches.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a suitable alkyl halide. In this case, 4-(methoxymethyl)phenol is reacted with 4-(methoxymethyl)benzyl halide.

Materials:

-

4-(methoxymethyl)phenol

-

4-(methoxymethyl)benzyl chloride

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-(methoxymethyl)phenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-(methoxymethyl)benzyl chloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

-

The reaction is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (Post-purification) | >98% |

Application in Pharmaceutical Research: A Case Study in Neuroprotective Agents

While direct clinical applications of this compound are not documented, its structural motif is found in compounds investigated for neuroprotective properties. The diphenyl ether core provides a robust scaffold that can be functionalized to interact with various biological targets. The methoxymethyl groups can be readily converted to other functionalities, such as aldehydes or carboxylic acids, which serve as handles for the introduction of pharmacophoric elements.

A plausible application of this compound is in the synthesis of pyrimidine-based compounds with potential activity in the central nervous system. The general synthetic strategy involves the conversion of the methoxymethyl groups to more reactive intermediates that can then be used to construct heterocyclic systems.

Hypothetical Experimental Workflow for a Pyrimidine Derivative

The following workflow illustrates how this compound could be utilized as a precursor in the synthesis of a hypothetical neuroprotective agent.

This diagram illustrates a potential synthetic pathway where the methoxymethyl groups of the precursor are first oxidized to aldehydes. These aldehydes then undergo a condensation reaction with guanidine to form a pyrimidine ring, a common scaffold in medicinal chemistry. Subsequent functionalization of this intermediate could lead to a final compound with desired biological activity.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), 6.85-7.05 (m, 4H, Ar-H), 4.45 (s, 4H, -CH₂-), 3.40 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0, 131.0, 129.5, 119.0, 74.0, 58.0 |

| Mass Spectrometry (ESI) | m/z 259.1328 [M+H]⁺, 281.1148 [M+Na]⁺ |

Signaling Pathways in Neuroprotection

While a specific drug target for a derivative of this compound is not yet established, diphenyl ether-based compounds have been explored for their potential to modulate pathways implicated in neurodegenerative diseases. These pathways often involve oxidative stress, neuroinflammation, and protein aggregation.

This diagram illustrates the potential points of intervention for a neuroprotective agent derived from the diphenyl ether scaffold. Such a compound could potentially mitigate cellular stressors like oxidative stress and neuroinflammation, leading to improved neuronal health and function.

References

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(alpha-methoxy-p-tolyl) ether, a versatile organic compound with applications in materials science and emerging interest in pharmacology. This document details its chemical identity, physicochemical properties, synthetic methodologies, and current understanding of its biological activity, tailored for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Accurate identification is crucial for literature searches and procurement. The compound is systematically named 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene according to IUPAC nomenclature.[1][2]

Common Synonyms and Identifiers:

Physicochemical and Biological Data

The key properties of this compound are summarized below. This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid.[5][11] It is primarily used as an intermediate in the synthesis of high-performance polymers like polyaryl ether ketones (PAEKs) and thermosetting resins due to its excellent thermal stability.[11]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2509-26-4 | [1][3][4][5][6][7][9][10][11] |

| Molecular Formula | C16H18O3 | [1][2][3][4][7][11] |

| Molecular Weight | 258.31 g/mol | [1][2][4][7][10][11] |

| Density | 1.083 g/cm³ | [3][4][11] |

| Boiling Point | 336.6°C at 760 mmHg | [3] |

| 158-161°C at 2 Torr | [4][8][12] | |

| Flash Point | 113°C | [3][4] |

| Refractive Index | 1.544 | [3][4] |

| EINECS Number | 219-722-4 | [3][4][9] |

Table 2: Biological Activity

| Assay | Cell Line | Result (IC50) | Reference |

| Antiproliferative Activity | A375 (Melanoma) | 1.1 µM | [3] |

| Antiproliferative Activity | MDA-MB-231 (Breast Cancer) | 23 µM | [3] |

Experimental Protocols

Representative Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a common and versatile method for preparing ethers. For this compound, this would involve the reaction of a phenoxide with an appropriate alkyl halide.

Reaction: 4-(methoxymethyl)phenoxide + 4-(methoxymethyl)benzyl halide → this compound

Detailed Protocol:

-

Phenoxide Formation: Dissolve 4-(methoxymethyl)phenol in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.

-

Etherification: Cool the reaction mixture back to 0°C.

-

Add a solution of 4-(methoxymethyl)benzyl chloride (or bromide) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ether.

Protocol for Antiproliferative Activity Assessment: WST-1 Assay

The antiproliferative activity of a compound is commonly assessed using cell viability assays. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Detailed Protocol:

-

Cell Plating: Seed cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).

-

Incubate the cells with the compound for 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of the premixed WST-1 cell proliferation reagent to each well.

-

Gently mix for one minute on an orbital shaker.

-

Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 430-450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.[11]

Signaling Pathways and Mechanistic Insights

The precise mechanism of action for the antiproliferative effects of this compound has not been elucidated in the public domain. Research on the broader class of diphenyl ether derivatives suggests various biological activities, including cytotoxicity against multiple cancer cell lines.[10] However, without specific studies on this compound, any discussion of signaling pathways remains speculative.

For a novel compound with demonstrated antiproliferative activity, a logical workflow would be followed to determine its mechanism of action.

Caption: Workflow for investigating the anticancer properties of a novel compound.

This workflow illustrates the logical progression from synthesizing and confirming the chemical structure to initial biological screening for activity and selectivity. Positive hits would then be subjected to a battery of mechanism of action (MoA) studies to identify the cellular processes and specific signaling pathways affected by the compound. These findings would, in turn, inform the synthesis of new, optimized derivatives in a cycle of structure-activity relationship (SAR) studies. of structure-activity relationship (SAR) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0054698B1 - 4,4'-diphenyl ether-dialdehyde-bis-dimethyl acetal, and a method for its preparation - Google Patents [patents.google.com]

- 3. This compound|CAS 2509-26-4|High Purity [benchchem.com]

- 4. Cas 2509-26-4,4,4'-BIS(METHOXYMETHYL)DIPHENYL ETHER | lookchem [lookchem.com]

- 5. Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenyl Ethers from a Marine-Derived Aspergillus sydowii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized synthesis and antiproliferative activity of desTHPdactylolides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Health and Safety Considerations for Handling Bis(alpha-methoxy-p-tolyl) ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. The information provided is based on available data for Bis(alpha-methoxy-p-tolyl) ether and related compounds. As toxicological data for this specific compound is limited, a conservative approach to safety is strongly advised. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) before handling this chemical.

Chemical Identification and Properties

This compound is an aromatic ether that serves as a versatile intermediate in various chemical syntheses.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2][3][4] |

| Synonyms | 1,1'-Oxybis[4-(methoxymethyl)benzene], 4,4'-Bis(methoxymethyl)diphenyl ether, Di(4-methoxymethylphenyl) ether | [2][5] |

| CAS Number | 2509-26-4 | [1][2][4][5] |

| Molecular Formula | C₁₆H₁₈O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 258.31 g/mol | [1][5][6] |